molecular formula C7H10O B2744154 Bicyclo[3.2.0]heptan-3-one CAS No. 63492-36-4

Bicyclo[3.2.0]heptan-3-one

Cat. No. B2744154
CAS RN: 63492-36-4
M. Wt: 110.156
InChI Key: RXGDWZCMJCMFNW-UHFFFAOYSA-N
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Patent
US06228866B1

Procedure details

To a solution of 0.48 g of bicyclo[3.2.0]heptan-3-one in 8 ml of formic acid was added 725 mg of hydroxylamine-O-sulfonic acid, followed by heat-refluxing for 3 hours. The reaction mixture was allowed to cool, poured into ice water, neutralized with a 5N sodium hydroxide aqueous solution, and extracted with chloroform. The organic layer was washed, dried, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give 48 mg of the title compound as a brown solid, which had the following physical properties.
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
725 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH2:6][CH:5]1[CH2:4][C:3](=[O:8])[CH2:2]2.[NH2:9]OS(O)(=O)=O.[OH-].[Na+]>C(O)=O>[O:8]=[C:3]1[CH2:4][CH:5]2[CH:1]([CH2:7][CH2:6]2)[CH2:2][NH:9]1 |f:2.3|

Inputs

Step One
Name
Quantity
0.48 g
Type
reactant
Smiles
C12CC(CC2CC1)=O
Name
Quantity
725 mg
Type
reactant
Smiles
NOS(=O)(=O)O
Name
Quantity
8 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heat-refluxing for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
O=C1NCC2CCC2C1
Measurements
Type Value Analysis
AMOUNT: MASS 48 mg
YIELD: CALCULATEDPERCENTYIELD 8.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.